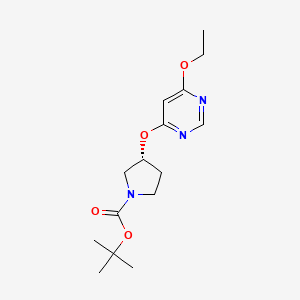

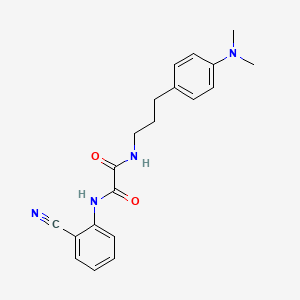

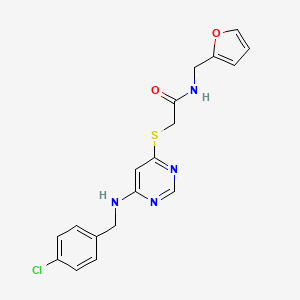

![molecular formula C18H22N2O3 B2378415 1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide CAS No. 851790-58-4](/img/structure/B2378415.png)

1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of this compound is C18H22N2O3. The molecular weight is 314.385. For a detailed molecular structure, it’s recommended to use structure search tools provided by chemical suppliers.Physical And Chemical Properties Analysis

The compound has been characterized using various techniques such as NMR and IR spectroscopy . The NMR spectrum provides information about the hydrogen atoms in the molecule, while the IR spectrum provides information about the functional groups .Scientific Research Applications

Synthesis and Biological Activities

Compounds structurally related to "1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide" have been synthesized and assessed for their analgesic and anti-inflammatory properties. For instance, the novel synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcased significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the therapeutic potential of these compounds (Abu‐Hashem et al., 2020). Similarly, the discovery of piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase from high-throughput screening further emphasizes the importance of such compounds in developing new therapeutic agents (Thalji et al., 2013).

Molecular Interactions and Antagonistic Activities

Molecular interaction studies of compounds similar to "1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide" with biological targets have provided insights into their mode of action. For example, the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor revealed significant findings on the steric binding interactions and the role of specific substituents in conferring antagonist activity (Shim et al., 2002).

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds have contributed to a deeper understanding of their chemical properties and potential applications. The synthesis of polyamides containing uracil and adenine, for example, showcases the versatility of these compounds in creating materials with specific molecular weights and solubility characteristics, which could have implications in various scientific fields (Hattori & Kinoshita, 1979).

Tubulin Inhibition and Antiproliferative Effects

The discovery of a new chemical class of antiproliferative agents, including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acting as tubulin inhibitors, underscores the potential of such compounds in cancer research. These compounds demonstrated significant antiproliferative activity and were confirmed to act as tubulin inhibitors through biochemical assays, highlighting their potential as therapeutic agents in treating cancer (Krasavin et al., 2014).

properties

IUPAC Name |

1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-11-3-4-15-14(9-16(21)23-17(15)12(11)2)10-20-7-5-13(6-8-20)18(19)22/h3-4,9,13H,5-8,10H2,1-2H3,(H2,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYJYNXQBBZLKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCC(CC3)C(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327740 |

Source

|

| Record name | 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677511 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide | |

CAS RN |

851790-58-4 |

Source

|

| Record name | 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

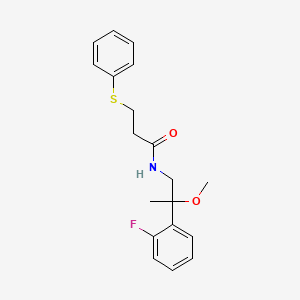

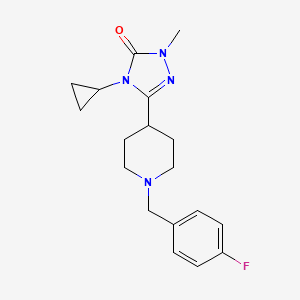

![2-[2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2378334.png)

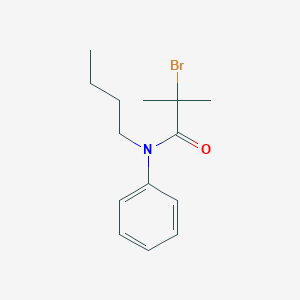

![3-Fluoro-N-[2-[[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]amino]-2-oxoethyl]benzamide](/img/structure/B2378336.png)

![2-[3-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2378338.png)

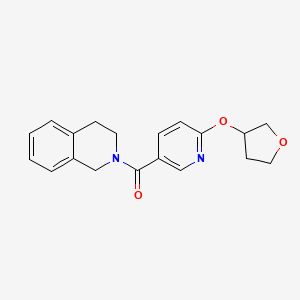

![6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378344.png)

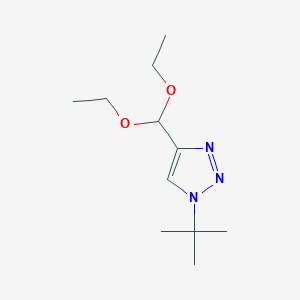

![1-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2378351.png)